molecular formula C10H14N2OS B1274741 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine CAS No. 590351-58-9

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

Cat. No.: B1274741
CAS No.: 590351-58-9
M. Wt: 210.3 g/mol
InChI Key: URCQHFDULCKXQL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine is a heterocyclic compound that contains both a thienyl ring and a piperidine ring. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is primarily used in proteomics research and is known for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine typically involves the reaction of thien-2-ylamine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylcarbonyl)thien-3-ylamine
  • 3-(Morpholin-1-ylcarbonyl)thien-2-ylamine
  • 3-(Piperidin-1-ylcarbonyl)furan-2-ylamine

Uniqueness

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine is unique due to its specific combination of a thienyl ring and a piperidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in certain research and industrial contexts .

Properties

IUPAC Name

(2-aminothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCQHFDULCKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390958
Record name (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590351-58-9
Record name (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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